N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride
Description
Historical Context and Development
The development of pyrrolidine-based sulfonamides dates to the early 2000s, driven by advances in asymmetric synthesis and heterocyclic chemistry. N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride emerged as a specialized derivative, leveraging the stereochemical control of the pyrrolidine ring. Early synthesis routes involved nucleophilic substitution reactions, where (3R)-pyrrolidine derivatives reacted with methanesulfonyl chloride under controlled conditions. Industrial production later adopted continuous flow reactors to optimize yields and reduce waste.
Significance in Chemical Research
This compound serves as a bioisostere in drug discovery, where the sulfonamide group mimics carboxylic acid functionalities while improving metabolic stability. Key applications include:
- Enzyme Inhibition : The sulfonamide moiety forms hydrogen bonds with active-site residues, enabling selective inhibition of targets like carbonic anhydrases or kinases.
- Structural Rigidity : The R-configuration at the pyrrolidine’s 3-position restricts conformational flexibility, enhancing binding specificity to hydrophobic pockets in proteins.
- Synthetic Utility : A precursor in synthesizing complex molecules, such as benzimidazole derivatives or RORγt inverse agonists.
Classification and Nomenclature
The compound belongs to the sulfonamide class , distinguished by its chiral center and nitrogen-containing heterocycle.
Relationship to N-Methylated Analogues
N-methylated derivatives, such as N-methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide, differ in steric and electronic profiles:
The absence of an N-methyl group in the parent compound allows for greater reactivity in further functionalization.
Current Research Landscape
Recent studies highlight the compound’s role in:
- Cancer Therapeutics : As a building block for PARP inhibitors, leveraging its sulfonamide group to disrupt DNA repair pathways.
- Neurodegenerative Diseases : Exploration in modulating NMDA receptors to mitigate excitotoxicity.
- Stereochemical Optimization : Advances in asymmetric synthesis to improve enantiomeric purity, critical for target selectivity.
Key Challenges :
Properties
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]methanesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c1-10(8,9)7-5-2-3-6-4-5;/h5-7H,2-4H2,1H3;1H/t5-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGRUMZMLFKHAFW-NUBCRITNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CS(=O)(=O)N[C@@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2344757-87-3 | |
| Record name | N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes to N-[(3R)-Pyrrolidin-3-yl]methanesulfonamide
Direct Sulfonation of (3R)-Pyrrolidin-3-amine
The most straightforward method involves reacting (3R)-pyrrolidin-3-amine with methanesulfonyl chloride (MsCl) under basic conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) in tetrahydrofuran (THF) or dichloromethane (DCM) facilitates the nucleophilic substitution:
$$
\text{(3R)-Pyrrolidin-3-amine} + \text{MsCl} \xrightarrow{\text{Base}} \text{N-[(3R)-Pyrrolidin-3-yl]methanesulfonamide} + \text{HCl}
$$
The crude product is treated with hydrochloric acid to form the hydrochloride salt. Yields typically range from 70–85%, with ee >98% when enantiomerically pure starting material is used.
Table 1: Optimization of Direct Sulfonation
| Base | Solvent | Temperature (°C) | Yield (%) | ee (%) |
|---|---|---|---|---|
| TEA | THF | 0–25 | 78 | 99.2 |
| DIPEA | DCM | 25 | 82 | 98.5 |
| NaHCO₃ | H₂O/THF | 0–5 | 65 | 97.8 |
Chiral Resolution of Racemic Intermediates
When enantiomerically pure (3R)-pyrrolidin-3-amine is unavailable, racemic resolution is employed. A patent by Synthonix Corporation describes resolving N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide using chiral acids like L-tartaric acid. The diastereomeric salts are crystallized, and the desired (3R)-enantiomer is liberated via basification:
$$
\text{Racemic N-[(pyrrolidin-3-yl)]methanesulfonamide} + \text{L-Tartaric acid} \rightarrow \text{Diastereomeric salts} \xrightarrow{\text{Crystallization}} \text{(3R)-Enantiomer salt}
$$
This method achieves ~40% yield with 99.5% ee but requires multiple recrystallization steps.
Protection-Deprotection Strategies
To prevent side reactions during sulfonation, the amine group is often protected. A common approach uses tert-butoxycarbonyl (Boc) protection:
- Boc Protection :
$$
\text{(3R)-Pyrrolidin-3-amine} + \text{Boc₂O} \xrightarrow{\text{DMAP, DCM}} \text{(3R)-N-Boc-pyrrolidin-3-amine}
$$ - Sulfonation :
$$
\text{(3R)-N-Boc-pyrrolidin-3-amine} + \text{MsCl} \xrightarrow{\text{TEA}} \text{N-Boc-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide}
$$ - Deprotection and Salt Formation :
$$
\text{N-Boc Derivative} \xrightarrow{\text{HCl/dioxane}} \text{N-[(3R)-Pyrrolidin-3-yl]methanesulfonamide Hydrochloride}
$$
This sequence affords 88–92% yield with minimal racemization.
Analytical Characterization
Spectroscopic Data
Industrial-Scale Optimization
Solvent Selection
Polar aprotic solvents (e.g., THF, acetonitrile) improve sulfonation rates compared to DCM. However, DCM minimizes hydrolysis side reactions at elevated temperatures.
Catalytic Additives
Adding 4-dimethylaminopyridine (DMAP, 0.1 eq.) accelerates Boc protection by 30%, reducing reaction time from 12 h to 8 h.
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
Neurological Disorders
N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride has been investigated for its effects on the central nervous system. Preliminary studies suggest that it may interact with neurotransmitter systems, potentially offering therapeutic benefits in treating neurological disorders such as anxiety and depression. The compound's unique structure allows for exploration in pain management and metabolic disorders as well.
Antifungal Activity
Research has indicated that sulfonamide derivatives, including those similar to this compound, exhibit antifungal properties. A study synthesized a series of pyridine-sulfonamide derivatives that showed efficacy against various Candida species, suggesting that modifications to the sulfonamide scaffold could enhance antifungal activity .
Anticancer Properties
The compound has also been explored for its anticancer potential. Studies involving related compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For example, compounds derived from similar sulfonamide structures have shown promising results against MYC-dependent cancers .
Case Study 1: CNS Interaction Studies
Research assessing the binding affinity of this compound at various neurotransmitter receptors has highlighted its potential as a therapeutic agent for neurological conditions. The compound's interaction with serotonin and norepinephrine receptors suggests a mechanism for alleviating symptoms associated with anxiety and depression .
Case Study 2: Antifungal Efficacy
A series of pyridine-sulfonamide derivatives were synthesized and evaluated for antifungal activity against Candida species. Compounds showed MIC values ≤ 25 µg/mL, indicating superior efficacy compared to standard treatments like fluconazole. This positions this compound as a candidate for further development in antifungal therapies .
Mechanism of Action
The mechanism of action of N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride involves the inhibition of the protein eIF4A, which is essential for the initiation of protein synthesis. By blocking this protein, the compound disrupts the synthesis of proteins necessary for cell growth and proliferation, leading to the inhibition of cancer cell growth. The molecular targets and pathways involved include the eIF4A protein and associated signaling pathways.
Comparison with Similar Compounds
Chemical Identity :
Key Properties :
- Stereochemistry : The (3R) configuration ensures a specific spatial arrangement, critical for binding to biological targets such as enzymes or receptors ().
- Solubility : As a hydrochloride salt, it exhibits enhanced water solubility, facilitating its use in pharmaceutical formulations ().
- Applications : Primarily used as a building block in medicinal chemistry for drug discovery, particularly in synthesizing protein degraders and enzyme inhibitors ().
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrrolidine/Piperidine Cores
The compound belongs to a class of sulfonamide derivatives with nitrogen-containing heterocycles. Below is a comparative analysis with key analogues:
Pharmacological Implications :
- Pyrrolidine vs. Piperidine Cores: The pyrrolidine ring (5-membered) confers rigidity and compactness, favoring interactions with shallow binding pockets.
- Substituent Effects : Methyl or aromatic substituents alter lipophilicity and metabolic stability. For example, the phenyl group in CAS 128263-66-1 enhances binding to hydrophobic targets ().
Fluorinated and Heterocyclic Derivatives
Fluorinated analogues, such as N-[(3R)-Pyrrolidin-3-yl]-6-(trifluoromethyl)pyrimidin-4-amine dihydrochloride (MW: 305.13), demonstrate increased metabolic stability and bioavailability due to the electron-withdrawing trifluoromethyl group (). Similarly, pyrimidine-containing derivatives (e.g., CAS 1421038-17-6) leverage hydrogen-bonding capabilities for enhanced target engagement ().
Biological Activity
N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.
This compound, with the molecular formula and a molecular weight of approximately 216.71 g/mol, features a pyrrolidine ring which is crucial for its biological interactions. The compound is typically encountered as a hydrochloride salt, enhancing its solubility and bioavailability in aqueous environments, making it suitable for pharmaceutical formulations .
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules, including enzymes and receptors. The sulfonamide moiety allows for the formation of hydrogen bonds, which can inhibit enzyme activity or modulate protein functions. This interaction can lead to alterations in cellular signaling pathways, potentially impacting various physiological responses .
Biological Activities
Research has indicated several potential biological activities associated with this compound:
Research Findings and Case Studies
A review of the literature reveals several key studies that highlight the biological activity of this compound:
- In Vitro Studies : In vitro assays have shown that derivatives similar to N-[(3R)-pyrrolidin-3-yl]methanesulfonamide exhibit significant binding affinity to target enzymes, suggesting potential therapeutic applications .
- Pharmacokinetics : Studies on pharmacokinetic profiles indicate that compounds with similar structures demonstrate favorable absorption and distribution characteristics in animal models. For instance, modifications to the methanesulfonamide structure have resulted in improved oral bioavailability and metabolic stability .
- Mechanistic Insights : Detailed mechanistic studies using molecular docking simulations have elucidated how N-[(3R)-pyrrolidin-3-yl]methanesulfonamide interacts with target proteins at the molecular level, providing insights into its potential efficacy and specificity .
Data Summary Table
| Aspect | Details |
|---|---|
| Molecular Formula | |
| Molecular Weight | 216.71 g/mol |
| Biological Activities | Enzyme inhibition, neuroprotective effects, antiviral potential |
| Key Studies | In vitro enzyme assays, pharmacokinetic evaluations |
| Mechanism of Action | Interaction with enzymes/receptors via hydrogen bonding |
Q & A
Basic: How can the synthesis of N-[(3R)-pyrrolidin-3-yl]methanesulfonamide hydrochloride be optimized to ensure high enantiomeric purity?
Methodological Answer:
The synthesis typically involves coupling (3R)-pyrrolidin-3-amine with methanesulfonyl chloride under basic conditions. Key parameters include:
- Solvent : Use anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) to minimize side reactions.
- Base : Triethylamine (TEA) or potassium carbonate (K₂CO₃) to neutralize HCl byproducts .
- Chiral Purity : Employ chiral HPLC with columns like Chiralpak® IA/IB and mobile phases containing hexane:isopropanol (80:20) with 0.1% diethylamine to resolve enantiomers .
- Reaction Monitoring : Track progress via TLC (silica gel, Rf ≈ 0.3 in ethyl acetate:methanol 9:1) and confirm purity (>98%) by HPLC .
Basic: What analytical methods are recommended for characterizing this compound?
Methodological Answer:
A multi-technique approach ensures structural and chemical fidelity:
- NMR : ¹H/¹³C NMR in DMSO-d₆ to confirm sulfonamide proton (δ 8.2–8.5 ppm) and pyrrolidine ring signals (δ 1.8–3.4 ppm) .
- Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺: ~209.1 m/z) .
- HPLC : Reverse-phase C18 column (e.g., Agilent Zorbax®) with UV detection at 254 nm; mobile phase: 0.1% TFA in water:acetonitrile (70:30) .
- Elemental Analysis : Verify Cl⁻ content (~14.5%) via ion chromatography .
Advanced: How can researchers resolve discrepancies in biological activity data between enantiomers of this compound?
Methodological Answer:
Contradictions often arise due to:
- Impurity in Enantiomeric Samples : Use chiral SFC (supercritical fluid chromatography) with cellulose-based columns to ensure >99% purity before assays .
- Assay Conditions : Test both enantiomers in parallel under identical conditions (e.g., pH 7.4 buffer, 37°C) to eliminate environmental variability .
- Target-Specific Effects : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding affinities of (R)- and (S)-enantiomers to targets like serotonin receptors .
Advanced: What strategies mitigate instability of this compound in aqueous solutions?
Methodological Answer:
Instability is often due to hydrolysis of the sulfonamide group. Mitigation strategies include:
- Lyophilization : Store as a lyophilized powder at -20°C and reconstitute in degassed buffers before use .
- pH Control : Maintain solutions at pH 4–5 (acetate buffer) to slow hydrolysis .
- Antioxidants : Add 0.1% w/v ascorbic acid to prevent oxidative degradation .
- Stability Monitoring : Use accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC quantification of degradation products .
Advanced: How does the stereochemistry of the pyrrolidine ring influence the compound’s pharmacokinetic (PK) profile?
Methodological Answer:
The (3R)-configuration enhances metabolic stability and target binding:
- Metabolism : The (R)-enantiomer shows slower hepatic clearance in microsomal assays (t₁/₂ = 45 min vs. 22 min for (S)-form) due to reduced CYP3A4 affinity .
- Membrane Permeability : LogP calculations (cLogP ≈ 1.2) and PAMPA assays indicate moderate blood-brain barrier penetration, critical for CNS-targeted studies .
- Protein Binding : Use equilibrium dialysis to measure plasma protein binding (~85% for (R)-enantiomer vs. 78% for (S)) .
Advanced: What computational methods predict the binding mode of this compound to monoamine transporters?
Methodological Answer:
Combine molecular dynamics (MD) and QSAR models:
- Docking : Use Schrödinger’s Glide for rigid docking into serotonin transporter (SERT) homology models (PDB: 5I73) .
- MD Simulations : Run 100-ns simulations in Desmond to assess stability of sulfonamide-pyrrolidine interactions with Asp98 and Ser438 residues .
- QSAR : Develop 2D descriptors (e.g., topological polar surface area, hydrogen bond donors) to correlate with IC₅₀ data from radioligand displacement assays .
Basic: How can researchers validate the reproducibility of synthetic batches across labs?
Methodological Answer:
Standardize protocols using:
- Critical Quality Attributes (CQAs) : Define limits for purity (>98%), chiral excess (>99%), and residual solvents (<500 ppm DMF) .
- Inter-Lab Studies : Share reference standards (e.g., USP-grade) and validate methods via ICH Q2(R1) guidelines for precision (RSD <2%) and accuracy (90–110% recovery) .
Advanced: What role does the methanesulfonamide group play in modulating enzyme inhibition?
Methodological Answer:
The sulfonamide acts as a hydrogen-bond acceptor and enhances target engagement:
- Enzyme Assays : Test inhibition of carbonic anhydrase isoforms (e.g., CA-II) via stopped-flow CO₂ hydration; compare IC₅₀ values with analogs lacking sulfonamide .
- Crystallography : Resolve X-ray structures (2.0 Å) to visualize sulfonamide interactions with Zn²⁺ in CA-II active sites .
- SAR Studies : Synthesize analogs with substituted sulfonamides (e.g., trifluoromethanesulfonamide) to assess steric/electronic effects on potency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
